![molecular formula C13H9NO4 B4696701 2-hydroxy-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4696701.png)
2-hydroxy-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Synthesis Analysis
The synthesis of derivatives related to 2-hydroxy-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione often involves complex organic reactions. For instance, novel synthesis pathways have been developed for creating benzo[de]isoquinoline-1,3-dione derivatives, showcasing advanced methods in organic synthesis. One method reported the metal-free synthesis of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones, showcasing a novel approach to obtaining similar structures (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline derivatives has been characterized using various analytical techniques. For example, the structure of certain isomeric compounds was elucidated through HRMS, NMR spectra analyses, and single-crystal X-ray diffraction, providing insight into the complex geometry and intermolecular interactions within these molecules (Lu & He, 2012).
Chemical Reactions and Properties
Benzo[de]isoquinoline-1,3-diones participate in various chemical reactions due to their reactive sites. Notably, they have been used as fluorophores and in photostabilizing polymers, indicating their versatility in chemical applications. One study described the synthesis and absorption properties of new yellow-green emitting fluorophores based on benzo[de]isoquinoline-1,3-dione, highlighting their potential in material science applications (Bojinov & Panova, 2007).
Future Directions
properties
IUPAC Name |
2-hydroxy-6-methoxybenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-18-10-6-5-9-11-7(10)3-2-4-8(11)12(15)14(17)13(9)16/h2-6,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZJPCRGQNFNFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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